3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one
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Overview
Description
3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique oxazolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the oxazolidinone ring. The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Shares a similar chlorophenyl group but differs in its overall structure and properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group and a thiadiazole ring, offering different biological activities.
Uniqueness
3-(4-Chlorophen
Properties
CAS No. |
55476-05-6 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-8-12(2,3)16-11(15)14(8)10-6-4-9(13)5-7-10/h4-7H,1H2,2-3H3 |
InChI Key |
BYFMZBBWOMBIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C(=O)O1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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